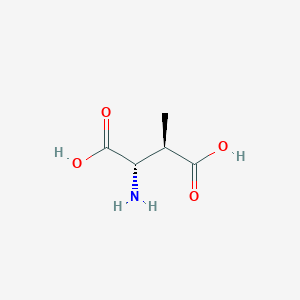
L-Aspartic acid, 3-methyl-, (3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Aspartic acid, 3-methyl-, (3R)- is a chiral amino acid derivative. It is a non-essential amino acid, meaning that it can be synthesized by the human body and does not need to be obtained through diet. This compound is involved in various metabolic pathways and plays a significant role in the biosynthesis of other amino acids and nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Aspartic acid, 3-methyl-, (3R)- can be achieved through several methods. One common approach is the asymmetric synthesis using biocatalysts such as ethylenediamine-N,N’-disuccinic acid lyase. This method involves the addition of structurally diverse arylalkylamines to fumarate, resulting in the corresponding N-arylalkyl-substituted L-aspartic acids with high enantio-purity .
Industrial Production Methods: Industrial production of L-Aspartic acid, 3-methyl-, (3R)- often involves the use of enzymatic processes due to their efficiency and selectivity. For example, the enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine by α-amino acid ester acyl transferase is a novel route for producing aspartame .
Chemical Reactions Analysis
Types of Reactions: L-Aspartic acid, 3-methyl-, (3R)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in metabolic pathways and the synthesis of other compounds.
Common Reagents and Conditions: Common reagents used in the reactions of L-Aspartic acid, 3-methyl-, (3R)- include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products: The major products formed from the reactions of L-Aspartic acid, 3-methyl-, (3R)- include other amino acids, nucleotides, and various intermediates involved in metabolic pathways .
Scientific Research Applications
L-Aspartic acid, 3-methyl-, (3R)- has numerous applications in scientific research. In chemistry, it is used as a chiral building block for synthesizing pharmaceuticals and food additives. In biology, it plays a role in protein synthesis, nucleotide metabolism, and neurotransmission. In medicine, it is investigated for its potential therapeutic effects in treating psychiatric and neurological disorders. In industry, it is used in the production of aspartame and other food additives .
Mechanism of Action
The mechanism of action of L-Aspartic acid, 3-methyl-, (3R)- involves its role as a precursor in the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine. It is formed by the transamination of oxaloacetate and serves as a glycogenic amino acid, promoting energy production via its metabolism in the Krebs cycle .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to L-Aspartic acid, 3-methyl-, (3R)- include other amino acids such as L-glutamic acid, L-alanine, and L-serine. These compounds share similar roles in metabolic pathways and protein synthesis.
Uniqueness: What sets L-Aspartic acid, 3-methyl-, (3R)- apart is its specific role in the synthesis of certain neurotransmitters and its involvement in unique metabolic pathways. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure pharmaceuticals .
Properties
CAS No. |
7298-96-6 |
|---|---|
Molecular Formula |
C5H9NO4 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3+/m1/s1 |
InChI Key |
LXRUAYBIUSUULX-GBXIJSLDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
CC(C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Amino[(4-methylbenzyl)sulfanyl]methaniminium chloride](/img/structure/B12434526.png)









![(2R,3R,4S,5S,6R)-2-[[(6R,8R,10R,12S,14S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12434575.png)



